molecular formula C9H6BrNO2S B12870788 Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate

Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12870788
M. Wt: 272.12 g/mol
InChI Key: ZLJKLGDSNVYOIC-UHFFFAOYSA-N
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Description

Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a bromine atom, a thieno ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of a thieno[2,3-b]pyridine derivative. One common method includes the use of t-butyl nitrite and copper(II) bromide to introduce the bromine atom into the thieno[2,3-b]pyridine ring . The reaction is carried out under an inert atmosphere, often nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium or Grignard reagents under anhydrous conditions.

    Coupling: Palladium catalysts, such as palladium acetate, with bases like potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

    Coupling: Aryl or heteroaryl thieno[2,3-b]pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in anticancer research, it may inhibit specific kinases or interfere with cell proliferation pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution and coupling reactions. This versatility makes it a valuable intermediate in the synthesis of diverse bioactive molecules and materials.

Properties

IUPAC Name

methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJKLGDSNVYOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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